molecular formula C11H8ClNO3 B12128044 3-Isoxazolecarbonyl chloride, 5-(3-methoxyphenyl)- CAS No. 88958-31-0

3-Isoxazolecarbonyl chloride, 5-(3-methoxyphenyl)-

Cat. No.: B12128044
CAS No.: 88958-31-0
M. Wt: 237.64 g/mol
InChI Key: ZJAQJQKYFHIIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isoxazolecarbonyl chloride, 5-(3-methoxyphenyl)- is a chemical compound with the molecular formula C11H8ClNO3. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 3-Isoxazolecarbonyl chloride, 5-(3-methoxyphenyl)- typically involves the reaction of 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Isoxazolecarbonyl chloride, 5-(3-methoxyphenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid.

    Reduction: It can be reduced to form 5-(3-methoxyphenyl)isoxazole-3-methanol under specific conditions.

Common reagents used in these reactions include thionyl chloride, amines, alcohols, thiols, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Isoxazolecarbonyl chloride, 5-(3-methoxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isoxazolecarbonyl chloride, 5-(3-methoxyphenyl)- involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

3-Isoxazolecarbonyl chloride, 5-(3-methoxyphenyl)- can be compared with other similar compounds such as:

Properties

CAS No.

88958-31-0

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

5-(3-methoxyphenyl)-1,2-oxazole-3-carbonyl chloride

InChI

InChI=1S/C11H8ClNO3/c1-15-8-4-2-3-7(5-8)10-6-9(11(12)14)13-16-10/h2-6H,1H3

InChI Key

ZJAQJQKYFHIIKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.